4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a base, followed by cyclization to form the benzothiazole ring.
Microwave Irradiation: This method accelerates the reaction and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave-assisted synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
4-(Benzothiazol-2-yl)aniline: Similar structure but lacks the methoxy group.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-3-methoxy-N-methylaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material .
Properties
CAS No. |
920520-30-5 |
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Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C15H14N2OS/c1-16-10-7-8-11(13(9-10)18-2)15-17-12-5-3-4-6-14(12)19-15/h3-9,16H,1-2H3 |
InChI Key |
MNTUFMJRNAMDSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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